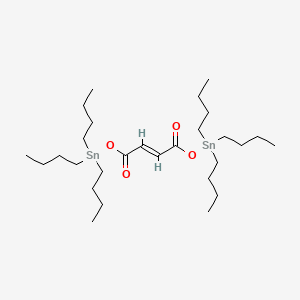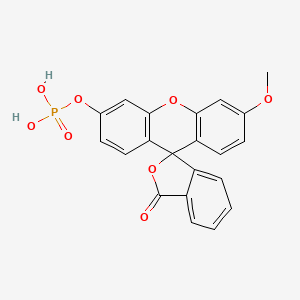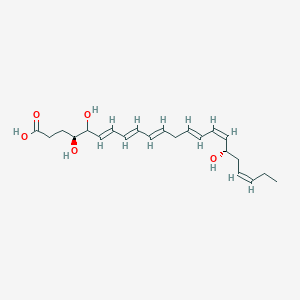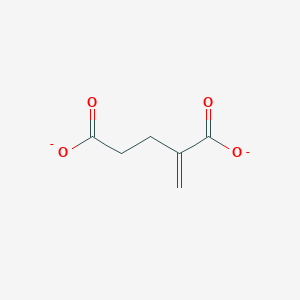
2-Methyleneglutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylideneglutarate(2-) is dicarboxylate anion of 2-methylideneglutaric acid; major species at pH 7.3. It is a conjugate base of a 2-methylideneglutaric acid.
Applications De Recherche Scientifique
Enzymatic Studies and Mechanisms
2-Methyleneglutarate in Enzyme Reactions : The enzyme this compound mutase from Eubacterium barkeri, which is dependent on adenosylcobalamin (coenzyme B12), catalyzes the equilibration of this compound with (R)-3-methylitaconate. This process involves complex rearrangements of the carbon skeleton (Pierik et al., 2002).
Role in Metabolic Profiling and Cancer Prognosis : In human breast tumors, the oncometabolite 2-hydroxyglutarate (2HG), which is closely related to this compound, has been found to accumulate in high levels. This accumulation is associated with MYC pathway activation and can be linked to poor prognosis in breast cancer (Terunuma et al., 2014).
Interactions with Other Enzymes : The interaction between this compound and adenosylcobalamin-dependent glutamate mutase has been observed to cause time-dependent inhibition of the enzyme, revealing complex biochemistry involving tertiary radicals and enzyme-bound organic radicals (Huhta et al., 2002).
Biochemical Research and Molecular Studies
Genetic and Molecular Insights : Research has focused on the cloning, sequencing, and expression of genes encoding this compound mutase, providing insights into the molecular structure and functioning of this enzyme in various organisms (Beatrix et al., 1994).
Photocatalytic Applications : Studies have explored the photocatalytic degradation of methylene blue, a compound related to this compound, using titanium dioxide-based systems. This research is crucial for wastewater treatment and environmental remediation (Rizzo et al., 2007).
Theoretical and Mechanistic Understanding
- Theoretical Studies on Vitamin B12 and this compound : Molecular orbital theory has been used to investigate the coenzyme-B12-dependent rearrangement of this compound, providing a theoretical basis for understanding the enzymatic mechanisms involved (Smith et al., 1999).
Propriétés
Formule moléculaire |
C6H6O4-2 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
2-methylidenepentanedioate |
InChI |
InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10)/p-2 |
Clé InChI |
CWNNYYIZGGDCHS-UHFFFAOYSA-L |
SMILES |
C=C(CCC(=O)[O-])C(=O)[O-] |
SMILES canonique |
C=C(CCC(=O)[O-])C(=O)[O-] |
Synonymes |
2-methylene glutarate 2-methyleneglutarate 2-methyleneglutaric acid alpha-methylene glutarate alpha-methylene glutarate, ion(2-) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



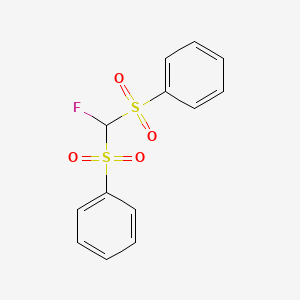

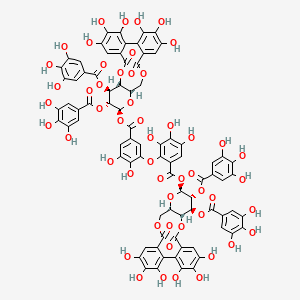

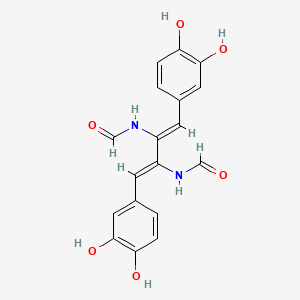
![(5S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258854.png)
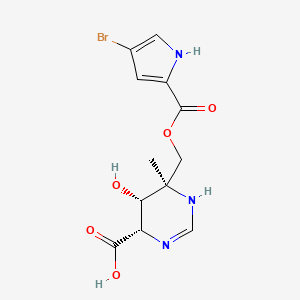
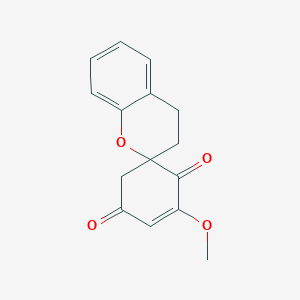
![N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258857.png)
![3-O-[beta-D-xylopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl acacic acid lactone](/img/structure/B1258858.png)
